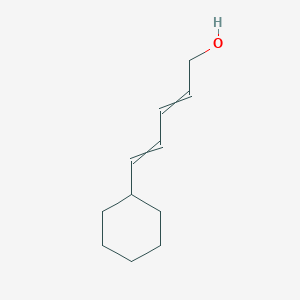

5-Cyclohexylpenta-2,4-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

162407-43-4 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-cyclohexylpenta-2,4-dien-1-ol |

InChI |

InChI=1S/C11H18O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h2,5-6,9,11-12H,1,3-4,7-8,10H2 |

InChI Key |

LXQVRCDEBSZBPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=CC=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclohexylpenta 2,4 Dien 1 Ol

Catalytic Approaches to Dienol Synthesis

Catalytic methods provide elegant and atom-economical routes to complex molecules like dienols. These approaches often involve the use of transition metals, organocatalysts, or enzymes to facilitate chemical transformations with high efficiency and selectivity. The following sections delve into various catalytic strategies that are pertinent to the synthesis of 5-Cyclohexylpenta-2,4-dien-1-ol.

Transition Metal-Catalyzed Coupling Reactions in the Formation of 5-Cyclohexylpenta-2,4-dien-1-ol

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing indispensable tools for the construction of conjugated systems like the one present in 5-Cyclohexylpenta-2,4-dien-1-ol. mdpi-res.comustc.edu.cnresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of C(sp²)–C(sp²) bonds, which are central to the construction of polyene frameworks. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings offer versatile pathways to assemble the carbon skeleton of 5-Cyclohexylpenta-2,4-dien-1-ol.

A hypothetical Suzuki-Miyaura coupling for the synthesis of the target molecule could involve the reaction of a cyclohexylboronic acid with a halogenated pentadienol derivative. d-nb.info This reaction, typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand, offers high functional group tolerance and stereospecificity.

Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling for 5-Cyclohexylpenta-2,4-dien-1-ol Synthesis

| Entry | Cyclohexyl Reagent | Pentadienol Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cyclohexylboronic acid | (2E,4E)-5-Bromopenta-2,4-dien-1-ol | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 85 |

Alternatively, the Heck reaction could be employed by coupling cyclohexene (B86901) with a suitable pentadienol precursor, such as a vinyl halide, to introduce the cyclohexyl group. nih.govrsc.org The regioselectivity of this reaction would be a critical factor to control.

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed processes for certain transformations. rsc.org For the synthesis of dienols, copper catalysts can facilitate various coupling reactions. A potential application could be a copper-catalyzed coupling of a cyclohexyl organometallic reagent with a functionalized pentadienol synthon. While less common than palladium for direct C(sp²)-C(sp²) coupling, copper catalysis is particularly effective for the formation of carbon-heteroatom bonds and can be used in the synthesis of precursors to the target molecule.

Table 2: Illustrative Copper-Catalyzed Coupling Reactions Relevant to Dienol Synthesis

| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Product Type |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Vinyl iodide | CuI (5) | TMEDA | DMF | 100 | Enyne |

Ruthenium catalysts are renowned for their utility in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. youtube.com A ring-closing metathesis (RCM) strategy could be envisioned for the synthesis of a cyclic precursor that can be subsequently opened to reveal the dienol structure. More directly, a cross-metathesis reaction between cyclohexylethylene and a suitable diene could potentially assemble the carbon skeleton of 5-Cyclohexylpenta-2,4-dien-1-ol. Ruthenium catalysts are also known to promote the direct addition of carboxylic acids to diynes to furnish dienol diesters, which could be hydrolyzed to the desired dienol. rsc.org

Table 3: Representative Ruthenium-Catalyzed Reactions for Diene and Dienol Synthesis

| Entry | Reaction Type | Substrates | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cross-Metathesis | 1-Octene, 1,5-hexadiene | Grubbs II (5) | CH₂Cl₂ | 40 | 75 |

Organocatalytic and Biocatalytic Pathways for Stereoselective Dienol Synthesis

Achieving stereocontrol is a paramount challenge in modern organic synthesis. Organocatalysis and biocatalysis offer powerful solutions for the enantioselective synthesis of chiral molecules, such as the alcohol moiety in 5-Cyclohexylpenta-2,4-dien-1-ol. nih.govmdpi.comrsc.org

Organocatalytic approaches could involve the asymmetric reduction of a corresponding dienone precursor using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst. Alternatively, an asymmetric Michael addition of a cyclohexyl nucleophile to a suitable α,β-unsaturated aldehyde, followed by further functionalization, could establish the chiral center. nih.gov

Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers an environmentally benign and highly selective method for the reduction of a prochiral ketone to a chiral alcohol. nih.gov The high enantioselectivity of these enzymes makes them ideal for producing optically pure 5-Cyclohexylpenta-2,4-dien-1-ol.

Table 4: Enantioselective Synthesis of Chiral Alcohols using Organocatalysis and Biocatalysis

| Entry | Method | Substrate | Catalyst/Enzyme | Reducing Agent | Solvent | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Organocatalysis | 5-Cyclohexylpenta-2,4-dien-1-one | (R)-CBS catalyst | BH₃·SMe₂ | THF | >95 |

Multi-Component Reaction Strategies for 5-Cyclohexylpenta-2,4-dien-1-ol Incorporation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.govfrontiersin.orgchemrxiv.orgresearchgate.net The design of an MCR for the synthesis of 5-Cyclohexylpenta-2,4-dien-1-ol would represent a highly convergent and atom-economical approach.

A hypothetical MCR could involve the reaction of a cyclohexyl-containing aldehyde, a phosphonium (B103445) ylide, and an α,β-unsaturated aldehyde. This could potentially proceed through a Wittig-type reaction followed by a Michael addition cascade to assemble the pentadienol backbone with the cyclohexyl group in a single pot. The development of novel MCRs remains an active area of research, and the application of such a strategy to the synthesis of the target molecule would be a significant synthetic achievement.

Stereoselective and Enantioselective Synthesis of 5-Cyclohexylpenta-2,4-dien-1-ol and its Stereoisomers

The creation of specific stereoisomers of 5-Cyclohexylpenta-2,4-dien-1-ol is crucial for potential applications where biological activity is dependent on a precise three-dimensional structure. This requires methods that can control the geometry of the double bonds (E/Z) and the chirality at the alcohol center.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov This strategy is highly effective for establishing stereocenters with high selectivity.

While direct application to 5-Cyclohexylpenta-2,4-dien-1-ol is not extensively documented, research on cyclohexyl-based chiral auxiliaries in related syntheses offers significant insights. For instance, a study on the synthesis of (+)-linalool oxide utilized a novel (±)-trans-2-trityl-1-cyclohexanol ((±)-TTC) auxiliary. researchgate.net This auxiliary was attached to a diene system and subjected to a permanganate-mediated oxidative cyclization. The study demonstrated that the choice of auxiliary is critical for achieving high diastereoselectivity. The TTC auxiliary, featuring a bulky trityl group on a cyclohexane (B81311) scaffold, provided outstanding stereochemical control, achieving a 97:3 diastereomeric ratio (d.r.) in the resulting product. researchgate.net

This approach could be adapted for the synthesis of chiral 5-Cyclohexylpenta-2,4-dien-1-ol. A potential strategy would involve coupling a chiral auxiliary, such as (1S,2R)-TTC, to a suitable pentadienoic acid derivative. Subsequent reduction of the carbonyl group would be directed by the auxiliary, establishing the chiral center at C1. The final step would involve the clean removal of the auxiliary to yield the enantiopure dienol.

Table 1: Comparative Diastereoselectivity of Cyclohexyl-Based Chiral Auxiliaries in Oxidative Cyclization

| Chiral Auxiliary Adduct | Diastereomeric Ratio (d.r.) |

| Adduct with (±)-TTC | 97:3 |

| Adduct with other cyclohexyl-based auxiliaries | Moderate to no induction |

| Data derived from a comparative study on permanganate-mediated oxidative cyclization. researchgate.net |

Asymmetric Catalysis in Dienol Preparation

Asymmetric catalysis is a powerful technique that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. mdpi.com This method is highly desirable due to its efficiency and atom economy. mdpi.com Organocatalysis and transition-metal catalysis are two prominent branches of this field. chemsynthesis.com

For the preparation of 5-Cyclohexylpenta-2,4-dien-1-ol, an asymmetric reduction of the corresponding ketone, 5-cyclohexylpenta-2,4-dien-1-one, would be a primary strategy. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine ligands, are well-established for the highly enantioselective reduction of unsaturated ketones.

Alternatively, organocatalysis offers a metal-free approach. Chiral primary or secondary amines can catalyze reactions through the formation of chiral iminium ions or enamines. mdpi.com For instance, a chiral secondary amine catalyst, such as a derivative of the amino acid proline, could be used to asymmetrically reduce the precursor aldehyde, (2E,4E)-5-cyclohexyl-2,4-pentadienal. The catalyst would transfer its "handedness" during the reduction step, leading to the preferential formation of one enantiomer of the dienol. mdpi.com This approach is attractive due to the low toxicity, stability, and low cost of many organocatalysts. nih.gov

Strategic Utilization of Novel Precursors for 5-Cyclohexylpenta-2,4-dien-1-ol Elaboration

A highly effective method for constructing substituted pentadienols is the Horner-Wittig reaction. rsc.org This reaction involves the use of phosphine oxides to create carbon-carbon double bonds with stereochemical control. A plausible route to 5-Cyclohexylpenta-2,4-dien-1-ol could involve the reaction between a cyclohexyl-substituted phosphine oxide and a suitable C4-enal, such as crotonaldehyde. This approach allows for the modular construction of the diene system.

Another strategic approach involves the derivatization of readily available precursors. For example, synthetic procedures for alcohols like 1-cyclohexyl-4-methylpentan-2-ol have been well-established, starting from isovaleraldehyde (B47997) and a Grignard reagent derived from a cyclohexyl halide. rsc.org This saturated alcohol could be strategically oxidized to the corresponding ketone, followed by the introduction of unsaturation through modern olefination or elimination reactions to construct the conjugated diene system of 5-Cyclohexylpenta-2,4-dien-1-ol. This pathway leverages simple, commercially available starting materials to build complexity in a controlled manner.

Principles of Green Chemistry Applied to 5-Cyclohexylpenta-2,4-dien-1-ol Synthetic Routes

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netgoogle.com Applying these principles to the synthesis of 5-Cyclohexylpenta-2,4-dien-1-ol can reduce environmental impact, improve safety, and lower costs. researchgate.net

The 12 Principles of Green Chemistry provide a framework for this optimization. firp-ula.org Key applications in the synthesis of our target compound would include:

Prevention of Waste : Designing synthetic routes with high atom economy, such as cycloadditions or catalytic reactions, minimizes byproduct formation. firp-ula.orgnih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents like dichloromethane (B109758) or toxic reagents should be avoided. skpharmteco.comresearchgate.net Research into the synthesis of related cyclohexane structures has successfully utilized water as a solvent and hydrogen peroxide as a green oxidant. mdpi.com For purification, traditional column chromatography could be replaced with methods utilizing recyclable solvents or alternative separation techniques. skpharmteco.com

Design for Energy Efficiency : Employing catalysts allows reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption. nih.gov Microwave-assisted synthesis is another technique that can significantly decrease reaction times and energy input. nih.gov

Use of Renewable Feedstocks : While challenging for this specific molecule, future routes could explore precursors derived from renewable biomass sources. nih.gov

Reduce Derivatives : Synthetic pathways should be designed to avoid unnecessary protection and deprotection steps, which add to the step count and generate waste. firp-ula.orgnih.gov Choosing a highly selective catalyst can often circumvent the need for protecting groups.

Table 2: Green Chemistry Alternatives for a Hypothetical Synthesis

| Conventional Method | Green Alternative | Relevant Principle(s) |

| Organic Solvents (e.g., Toluene, DCM) | Water, Supercritical CO₂, 2-MeTHF | Safer Solvents researchgate.netskpharmteco.com |

| Stoichiometric Reagents (e.g., LiAlH₄) | Catalytic Hydrogenation (e.g., H₂/Pd) | Catalysis, Atom Economy firp-ula.org |

| High-Temperature Reflux | Microwave-Assisted Synthesis, Biocatalysis | Design for Energy Efficiency nih.gov |

| Multi-step with Protecting Groups | Direct Catalytic Functionalization | Reduce Derivatives nih.gov |

| Hazardous Oxidants (e.g., CrO₃) | Hydrogen Peroxide (H₂O₂), O₂ with catalyst | Less Hazardous Chemical Synthesis mdpi.com |

By integrating these advanced methodologies, the synthesis of 5-Cyclohexylpenta-2,4-dien-1-ol can be achieved with high precision and minimal environmental impact, reflecting the forefront of modern organic chemistry.

Reaction Chemistry and Mechanistic Investigations of 5 Cyclohexylpenta 2,4 Dien 1 Ol

Cycloaddition Reactivity of the Conjugated Diene System in 5-Cyclohexylpenta-2,4-dien-1-ol

The conjugated diene system in 5-Cyclohexylpenta-2,4-dien-1-ol is a prime site for cycloaddition reactions, offering a versatile platform for the construction of cyclic structures.

Diels-Alder Reactions: Stereochemical Control and Regioselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In the case of 5-Cyclohexylpenta-2,4-dien-1-ol, the diene can react with a variety of dienophiles. The stereochemical outcome of this reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially orient themselves towards the developing diene bridge in the transition state. masterorganicchemistry.com This is due to favorable secondary orbital interactions. Furthermore, the stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene (B86901), while a trans-dienophile will result in a trans-substituted product. wikipedia.org

The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like 5-Cyclohexylpenta-2,4-dien-1-ol is primarily dictated by electronic effects. rsc.org The cyclohexyl group at the 5-position is an electron-donating group, which influences the electron density of the diene system. When reacting with a dienophile bearing an electron-withdrawing group, the major regioisomer will be the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. Generally, 1-substituted dienes favor the formation of "ortho" (1,2-substituted) products. rsc.org

Table 1: Predicted Regio- and Stereochemical Outcomes in Diels-Alder Reactions of 5-Cyclohexylpenta-2,4-dien-1-ol

| Dienophile | Predicted Major Regioisomer | Predicted Major Stereoisomer |

| Maleic Anhydride (B1165640) | "Ortho" adduct | Endo |

| N-Phenylmaleimide | "Ortho" adduct | Endo |

| Acrolein | "Ortho" adduct | Endo |

Note: The predictions in this table are based on established principles of the Diels-Alder reaction and may vary depending on specific reaction conditions.

[2+2] and [3+2] Cycloadditions Involving the Dienol Moiety

Beyond the Diels-Alder reaction, the double bonds within the dienol moiety can participate in other modes of cycloaddition. [2+2] photocycloadditions, typically induced by UV light, can lead to the formation of four-membered rings. nsf.gov The regioselectivity of these reactions can be influenced by the substitution pattern of the alkene. Intramolecular [2+2] cycloadditions are also possible if a suitable alkene is tethered to the dienol. nih.gov

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The double bonds in 5-Cyclohexylpenta-2,4-dien-1-ol can act as dipolarophiles. For instance, reaction with a nitrone could yield an isoxazolidine (B1194047) ring. The regioselectivity of such reactions is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

Electrophilic and Nucleophilic Additions to 5-Cyclohexylpenta-2,4-dien-1-ol

The double bonds in 5-Cyclohexylpenta-2,4-dien-1-ol are susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products.

Hydrofunctionalization Reactions: Stereo- and Regiochemical Outcomes

Hydrofunctionalization reactions involve the addition of H-X across a double bond. The regioselectivity of these reactions is a key consideration. For example, in the hydroboration-oxidation of alkenes, the boron atom adds to the less substituted carbon, leading to an anti-Markovnikov alcohol upon oxidation. orgsyn.org This reaction proceeds with syn-stereochemistry.

Table 2: Predicted Products of Hydrofunctionalization Reactions of 5-Cyclohexylpenta-2,4-dien-1-ol

| Reagent | Predicted Major Product | Regioselectivity | Stereochemistry |

| 1. BH₃·THF; 2. H₂O₂, NaOH | 5-Cyclohexylpentane-1,2,4-triol | Anti-Markovnikov | Syn-addition |

| HBr | 5-Bromo-5-cyclohexylpenta-2-en-1-ol | Markovnikov | Not specific |

Note: The outcomes are predicted based on general principles and the specific product distribution may be influenced by the reaction conditions and the presence of multiple double bonds.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the electrophilic carbons of the dienol system. nih.gov The hydroxyl group in 5-Cyclohexylpenta-2,4-dien-1-ol is acidic and will react with these strong bases. Therefore, protection of the alcohol or the use of excess organometallic reagent would be necessary for addition to the double bonds. The addition of organocuprates (Gilman reagents) typically proceeds via a 1,4-conjugate addition to α,β-unsaturated systems.

Rearrangement Reactions and Pericyclic Transformations of 5-Cyclohexylpenta-2,4-dien-1-ol

The structure of 5-Cyclohexylpenta-2,4-dien-1-ol also lends itself to various rearrangement reactions, particularly pericyclic transformations.

A notable potential rearrangement is the Oxy-Cope rearrangement . wikipedia.org This is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol. If 5-Cyclohexylpenta-2,4-dien-1-ol were to be isomerized to a 1,5-dien-3-ol structure, it could undergo this rearrangement upon heating to form a γ,δ-unsaturated carbonyl compound. The reaction proceeds through a concerted, chair-like transition state. masterorganicchemistry.com The anionic Oxy-Cope rearrangement, facilitated by a base, can proceed at significantly lower temperatures. organic-chemistry.org

Another relevant pericyclic reaction is the electrocyclic reaction . wikipedia.org The conjugated diene system can undergo a thermally or photochemically induced ring closure to form a cyclobutene (B1205218) derivative. The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, with thermal reactions of 4π systems proceeding in a conrotatory manner and photochemical reactions proceeding in a disrotatory manner. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Dienol Functionality

The oxidation and reduction of 5-Cyclohexylpenta-2,4-dien-1-ol can target either the dienol system or the alcohol functionality, with the outcome being highly dependent on the reagents and reaction conditions employed.

Oxidation:

The oxidation of the dienol can proceed in several ways. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are expected to epoxidize the double bonds. Due to the electron-donating effect of the hydroxyl group, the C4-C5 double bond is more electron-rich and thus more susceptible to epoxidation. Further oxidation could lead to the formation of a diepoxide.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) under acidic conditions or ozonolysis, will likely lead to the cleavage of the carbon-carbon double bonds. stackexchange.comechemi.com This oxidative cleavage would break down the pentadienyl chain, yielding cyclohexanecarboxaldehyde (B41370) and other smaller carbonyl-containing fragments.

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are known to oxidize primary alcohols to aldehydes, which in this case would yield 5-cyclohexylpenta-2,4-dienal. Stronger oxidizing agents, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid), would likely oxidize the alcohol all the way to a carboxylic acid, alongside potential reactions with the diene system. The Pinnick oxidation, using sodium chlorite, is a method well-suited for oxidizing α,β-unsaturated aldehydes to the corresponding carboxylic acids and could be applied to the intermediate aldehyde. wikipedia.org

Interactive Table: Predicted Oxidation Products of 5-Cyclohexylpenta-2,4-dien-1-ol

| Oxidizing Agent | Target Functionality | Predicted Major Product |

| m-CPBA | Diene | 4,5-Epoxy-5-cyclohexylpent-2-en-1-ol |

| O₃, then DMS | Diene | Cyclohexanecarboxaldehyde & Glyoxal |

| KMnO₄ (cold, dilute) | Diene | 5-Cyclohexylpentane-1,2,3,4-tetraol |

| PCC | Alcohol | 5-Cyclohexylpenta-2,4-dienal |

| Jones Reagent | Alcohol & Diene | Oxidative cleavage products |

Reduction:

The reduction of 5-Cyclohexylpenta-2,4-dien-1-ol can also be directed towards either the diene or the alcohol. Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) would likely reduce the carbon-carbon double bonds, leading to 5-cyclohexylpentan-1-ol. organic-chemistry.org The reduction of α,β-unsaturated carbonyls is a well-studied parallel, where selective reduction of the double bond or the carbonyl can be achieved. wikipedia.org

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are typically used to reduce carbonyls but can, under certain conditions, also reduce conjugated double bonds. chemistrysteps.comharvard.edu However, in the case of this dienol, their primary role would be related to the reduction of any corresponding aldehyde or ketone derivatives. The Luche reduction (NaBH₄, CeCl₃) is known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, a principle that underscores the inherent stability of the allylic alcohol in this substrate towards these reagents.

Interactive Table: Predicted Reduction Products of 5-Cyclohexylpenta-2,4-dien-1-ol

| Reducing Agent | Target Functionality | Predicted Major Product |

| H₂, Pd/C | Diene | 5-Cyclohexylpentan-1-ol |

| NaBH₄ | (No reaction on dienol) | (Starting material) |

| LiAlH₄ | (No reaction on dienol) | (Starting material) |

Investigations into Radical and Cationic Mechanisms in 5-Cyclohexylpenta-2,4-dien-1-ol Chemistry

Radical Mechanisms:

The conjugated diene and the allylic hydrogen atoms in 5-Cyclohexylpenta-2,4-dien-1-ol make it a candidate for radical reactions. Radical abstraction of a hydrogen atom, for instance by a radical initiator like AIBN, could lead to the formation of a resonance-stabilized pentadienyl radical. libretexts.orglibretexts.org This radical can then react with other species in the medium. For example, in the presence of oxygen, it could lead to the formation of hydroperoxides. nih.gov

One-electron oxidation of the enol tautomer of the corresponding aldehyde can lead to the formation of an enol cation radical. researchgate.netchempedia.info Such species are known to undergo rapid deprotonation or participate in cyclization reactions. researchgate.net For 5-Cyclohexylpenta-2,4-dien-1-ol, this could be a pathway to various cyclic ethers or other rearranged products under specific oxidative conditions.

Cationic Mechanisms:

Under acidic conditions, the hydroxyl group of 5-Cyclohexylpenta-2,4-dien-1-ol can be protonated, forming a good leaving group (water). msu.edu Departure of water would generate a resonance-stabilized pentadienyl cation. This cation is an electrophilic intermediate that can react with nucleophiles present in the reaction mixture.

Furthermore, the potential for cationic rearrangements exists. libretexts.orgutdallas.edu For instance, if the dienol were to be first hydrated to a diol, acid-catalyzed dehydration could lead to a pinacol-type rearrangement, resulting in the formation of a ketone. msu.edulibretexts.org The migration of either a hydride or the cyclohexyl group would be possible, with the outcome determined by the relative stability of the resulting carbocation intermediates.

Deprotonation and Anionic Reactivity of the Alcohol Group and Allied Species

The hydroxyl group of 5-Cyclohexylpenta-2,4-dien-1-ol is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile.

The resulting anion is not just a simple alkoxide but a dienolate, with the negative charge delocalized over the oxygen atom and the carbon atoms at positions 2 and 4 of the pentadienyl system. orgosolver.commasterorganicchemistry.comlibretexts.org This delocalization has a significant impact on its reactivity, making it an ambident nucleophile. libretexts.org

This anionic species can participate in a variety of reactions. For instance, it can act as a nucleophile in Williamson ether synthesis, reacting with an alkyl halide to form an ether. As a dienolate, it can also participate in cycloaddition reactions, such as the anionic Diels-Alder reaction, where it would serve as the electron-rich diene. nih.gov The regioselectivity of its reactions with electrophiles would be influenced by both steric and electronic factors, as well as the nature of the counter-ion and the solvent. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Cyclohexylpenta 2,4 Dien 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. omicsonline.org For 5-Cyclohexylpenta-2,4-dien-1-ol, with its combination of a flexible cyclohexyl ring and a conjugated dienol system, NMR provides critical insights into its conformational and configurational isomers.

Multi-dimensional NMR (2D-NMR) for Complex Structural Assignments

Due to the potential for signal overlap in one-dimensional (1D) NMR spectra of complex molecules, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignments. omicsonline.orgnih.gov Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the connectivity of protons and their attached carbons.

For 5-Cyclohexylpenta-2,4-dien-1-ol, a COSY experiment would reveal the coupling between protons on adjacent carbons, helping to trace the carbon backbone of the pentadienol chain and the cyclohexyl ring. An HSQC spectrum would then correlate each proton signal to its directly bonded carbon atom, confirming the carbon framework. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations (over two to three bonds), which are crucial for connecting the cyclohexyl substituent to the pentadienol chain.

Below is a hypothetical table of expected 2D-NMR correlations for 5-Cyclohexylpenta-2,4-dien-1-ol, illustrating the power of these techniques in structural elucidation.

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

| H1 | H2 | C1 | C2, C3 |

| H2 | H1, H3 | C2 | C1, C3, C4 |

| H3 | H2, H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C1' |

| H5 | H4, H1' | C5 | C3, C4, C1', C2', C6' |

| H1' (Cyclohexyl) | H2', H6', H5 | C1' | C2', C6', C4, C5 |

| H2'/H6' (Cyclohexyl) | H1', H3'/H5' | C2'/C6' | C1', C3'/H5', C4' |

| H3'/H5' (Cyclohexyl) | H2'/H6', H4' | C3'/C5' | C1', C2'/C6', C4' |

| H4' (Cyclohexyl) | H3'/H5' | C4' | C2'/C6', C3'/H5' |

Advanced Solid-State NMR Methodologies for Dienol Architectures

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the specific conformation and packing of molecules in the solid phase. researchgate.net For dienol architectures like 5-Cyclohexylpenta-2,4-dien-1-ol, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed. rsc.org

These methods can provide insights into the rigidity of different parts of the molecule and the effects of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the molecular conformation. researchgate.net The study of poly(vinyl alcohol) gels by solid-state 13C CP-MAS NMR, for instance, has shown that gelation significantly disrupts the intramolecular hydrogen-bonded network. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Profiling

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

For 5-Cyclohexylpenta-2,4-dien-1-ol, the IR and Raman spectra would be expected to show characteristic bands for the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C) of the diene system, and the carbon-hydrogen bonds (C-H) of the cyclohexyl ring and the pentadienol chain.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H stretch (alcohol) | 3200-3600 (broad) | IR |

| C=C stretch (conjugated diene) | 1600-1650 | IR, Raman |

| C-H stretch (alkenyl) | 3010-3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850-2960 | IR, Raman |

| C-O stretch (alcohol) | 1050-1260 | IR |

Theoretical Vibrational Frequency Assignments and Spectral Interpretation

To aid in the interpretation of experimental vibrational spectra, theoretical calculations of vibrational frequencies are often performed. These calculations, typically using density functional theory (DFT) methods, can predict the vibrational modes and their corresponding frequencies. researchgate.net By comparing the calculated spectrum with the experimental one, a more detailed and accurate assignment of the observed bands can be achieved. This approach helps to distinguish between different possible conformations of the molecule, as their vibrational spectra will have subtle but measurable differences.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For 5-Cyclohexylpenta-2,4-dien-1-ol (C₁₁H₁₈O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of its atoms.

For 5-Cyclohexylpenta-2,4-dien-1-ol, fragmentation is likely to occur at several key positions. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgyoutube.com

Expected fragmentation patterns for 5-Cyclohexylpenta-2,4-dien-1-ol:

Loss of water: The molecular ion [C₁₁H₁₈O]⁺˙ may lose a water molecule to form an ion at m/z corresponding to [C₁₁H₁₆]⁺˙. libretexts.org

Alpha-cleavage: Cleavage of the C1-C2 bond would lead to the formation of a [CH₂OH]⁺ ion and a [C₁₀H₁₅]⁺ radical.

Cleavage of the cyclohexyl ring: Fragmentation can also occur within the cyclohexyl ring, leading to a series of characteristic ions.

The analysis of these fragmentation patterns, often aided by derivatization techniques to enhance ionization and direct fragmentation, allows for a detailed structural characterization of the molecule. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination of 5-Cyclohexylpenta-2,4-dien-1-ol Derivatives

X-ray crystallography stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. umn.edu For a molecule like 5-Cyclohexylpenta-2,4-dien-1-ol, which may be a viscous oil at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. To overcome this, chemical derivatization is a common strategy. For instance, the hydroxyl group can be esterified with a reagent containing a heavy atom, such as p-bromobenzoic acid, to yield a crystalline derivative. The presence of the heavy bromine atom also facilitates the solution of the phase problem in crystallographic analysis.

The initial step in the process involves the careful growth of a single crystal of the derivative. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of numerous reflections of varying intensities, is meticulously recorded. researchgate.net

Analysis of the diffraction data would provide the fundamental crystallographic parameters of the unit cell. A hypothetical data set for a p-bromobenzoate derivative of 5-Cyclohexylpenta-2,4-dien-1-ol is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 8.95 |

| β (°) | 98.5 |

| Volume (ų) | 1432.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

Subsequent computational processing of the diffraction intensities allows for the generation of an electron density map, from which the positions of all non-hydrogen atoms can be determined. This leads to a detailed molecular structure, providing precise bond lengths, bond angles, and torsion angles.

| Structural Parameter | Hypothetical Value |

| C1-O1 Bond Length (Å) | 1.43 |

| C2=C3 Bond Length (Å) | 1.34 |

| C4=C5 Bond Length (Å) | 1.35 |

| C5-C(cyclohexyl) Bond (Å) | 1.52 |

| C1-C2-C3-C4 Torsion Angle (°) | 175 (s-trans) |

| Cyclohexyl Conformation | Chair |

This detailed structural information would unequivocally confirm the connectivity of the molecule. Furthermore, it would reveal the conformation of the flexible parts of the molecule in the solid state, such as the preferred orientation of the cyclohexyl ring, which is anticipated to adopt a stable chair conformation to minimize steric and torsional strain. youtube.commaricopa.edu The planarity of the conjugated diene system would also be precisely determined.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The presence of a stereocenter at C1 (the carbon bearing the hydroxyl group) and the potential for atropisomerism due to hindered rotation around the C4-C5 bond, which could give rise to a helical diene system, means that 5-Cyclohexylpenta-2,4-dien-1-ol can exist as enantiomers. Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are exceptionally well-suited for determining the absolute configuration of such compounds. mtoz-biolabs.com

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mgcub.ac.in For a chiral molecule to be ECD active, it must possess a chromophore in the vicinity of the stereogenic center(s). In 5-Cyclohexylpenta-2,4-dien-1-ol, the conjugated diene system serves as an excellent chromophore.

The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophore. The sign of the Cotton effect associated with the π-π* transition of the diene is directly related to the helicity of the diene system. A positive Cotton effect typically corresponds to a right-handed (P) helicity of the diene, while a negative Cotton effect indicates a left-handed (M) helicity. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

A hypothetical ECD data set for one enantiomer of 5-Cyclohexylpenta-2,4-dien-1-ol is presented below.

| Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Transition Assignment |

| 235 | +8.5 | π → π* (diene) |

| 210 | -2.1 | n → σ* (hydroxyl) |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. numberanalytics.com The resulting ORD curve can be either a plain curve, showing a monotonic increase or decrease in rotation with decreasing wavelength, or a Cotton effect curve, which exhibits peaks and troughs in the vicinity of an absorption band. kud.ac.in

For 5-Cyclohexylpenta-2,4-dien-1-ol, the presence of the diene chromophore would be expected to produce a Cotton effect curve. The sign of the Cotton effect in the ORD spectrum is related to that in the ECD spectrum. A positive Cotton effect in ORD (where the peak is at a longer wavelength than the trough) corresponds to a positive Cotton effect in ECD, and vice versa. ORD can therefore serve as a complementary technique to ECD for stereochemical assignment.

A hypothetical ORD data set for the same enantiomer of 5-Cyclohexylpenta-2,4-dien-1-ol is shown below.

| Wavelength (nm) | Molar Rotation ([Φ]) | Description |

| 245 | +3500 | Peak |

| 225 | -2500 | Trough |

| 235 | 0 | Crossover Point |

Computational and Theoretical Studies on 5 Cyclohexylpenta 2,4 Dien 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. chemaxon.comyoutube.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 5-cyclohexylpenta-2,4-dien-1-ol, DFT calculations are instrumental in understanding how the cyclohexyl substituent influences the electronic nature of the pentadienol backbone.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of 5-Cyclohexylpenta-2,4-dien-1-ol

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

In a conjugated system like the pentadienyl portion of 5-cyclohexylpenta-2,4-dien-1-ol, the HOMO and LUMO are typically π-type orbitals. youtube.com The presence of the electron-donating hydroxyl group and the alkyl cyclohexyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, in turn, would be delocalized over the conjugated system, indicating potential sites for nucleophilic attack. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide precise energies and visualizations of these orbitals. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for 5-Cyclohexylpenta-2,4-dien-1-ol (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values and would vary with the specific DFT functional and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

DFT is also a valuable tool for exploring potential reaction pathways of 5-cyclohexylpenta-2,4-dien-1-ol. For instance, the conjugated diene system could participate in Diels-Alder reactions, where it acts as the diene component. researchgate.net Computational chemists can model the approach of a dienophile to the pentadienol and calculate the geometry and energy of the transition state. This allows for the prediction of reaction barriers and the determination of the most likely stereochemical outcome of the reaction.

Furthermore, the alcohol functional group can undergo various transformations, such as oxidation or dehydration. DFT calculations can elucidate the mechanisms of these reactions by identifying intermediates and transition states, providing a detailed picture of the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for understanding electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of 5-cyclohexylpenta-2,4-dien-1-ol and its interactions with other molecules. researchgate.netrsc.org MD simulations model the movement of atoms over time based on a classical force field, providing insights into the molecule's dynamic behavior. bohrium.com

For 5-cyclohexylpenta-2,4-dien-1-ol, MD simulations can reveal the preferred conformations of the cyclohexyl ring (chair, boat, twist-boat) and the rotational barriers around the single bonds in the pentadienyl chain. These simulations can also model how the molecule interacts with solvents or other molecules through hydrogen bonding (via the hydroxyl group) and van der Waals forces. nih.gov Understanding these intermolecular interactions is crucial for predicting properties like solubility and how the molecule might behave in a biological system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Dienol Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features. nih.govmdpi.com For a class of compounds like dienols, a QSPR model could be developed to predict properties such as boiling point, solubility, or even antioxidant activity. nih.govresearchgate.net

The process involves compiling a dataset of dienols with known experimental properties and then calculating a set of molecular descriptors for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods like multiple linear regression are then used to build a mathematical model that correlates the descriptors with the property of interest. researchgate.netnih.gov Such a model, once validated, could be used to predict the properties of 5-cyclohexylpenta-2,4-dien-1-ol without the need for experimental measurements.

Predictive Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict the spectroscopic properties of 5-cyclohexylpenta-2,4-dien-1-ol, which is invaluable for its characterization.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govacs.org These predicted spectra can be compared with experimental data to confirm the structure of the compound. nih.govchemaxon.com The chemical shifts are sensitive to the electronic environment of each nucleus, so accurate predictions rely on a well-optimized geometry. stackexchange.com

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govq-chem.com This information can help identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=C stretches of the diene. youtube.commit.edu It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. youtube.com

Table 2: Predicted Spectroscopic Data for 5-Cyclohexylpenta-2,4-dien-1-ol (Illustrative)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (vinyl H) | 5.5-7.0 ppm |

| 13C NMR | Chemical Shift (vinyl C) | 120-140 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR | Vibrational Frequency (C=C stretch) | ~1650 cm⁻¹ |

Note: These are representative values and would require specific calculations for precise prediction.

Applications of 5 Cyclohexylpenta 2,4 Dien 1 Ol As a Synthon in Complex Organic Molecule Synthesis

Utility of 5-Cyclohexylpenta-2,4-dien-1-ol as a Chiral Building Block

A thorough search of chemical databases and literature provides no specific examples of 5-Cyclohexylpenta-2,4-dien-1-ol being employed as a chiral building block in asymmetric synthesis. In principle, if the alcohol at the C1 position were resolved into a single enantiomer, it could serve as a chiral starting material. The stereocenter could potentially influence the facial selectivity of reactions involving the diene system, such as cycloadditions or epoxidations. However, no published research demonstrates this application for this specific compound.

General strategies for the asymmetric synthesis of related chiral alcohols, such as cyclohexenols, often involve methods like enantioselective deprotonation of corresponding oxides, asymmetric hydrosilylation of enones, or enantioselective hydroboration of dienes baranlab.org. These methods could theoretically be adapted for the synthesis of enantiopure 5-Cyclohexylpenta-2,4-dien-1-ol, but such work has not been reported.

Role in the Construction of Polycyclic Systems and Natural Product Backbones

The conjugated diene moiety of 5-Cyclohexylpenta-2,4-dien-1-ol suggests its potential as a reactant in Diels-Alder [4+2] cycloaddition reactions to form six-membered rings, a common strategy for constructing polycyclic systems. organic-chemistry.orgmychemblog.comyoutube.comlibretexts.org The substituents on the diene, including the cyclohexyl group and the hydroxymethyl group, would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions.

Despite the theoretical potential, no specific studies have been found that document the use of 5-Cyclohexylpenta-2,4-dien-1-ol in Diels-Alder reactions or other pericyclic reactions for the synthesis of polycyclic frameworks or natural product backbones. Research in this area often focuses on dienes with different substitution patterns to achieve specific synthetic goals. clockss.orgbeilstein-journals.org

Precursor for the Synthesis of Heterocyclic Scaffolds

The functional groups within 5-Cyclohexylpenta-2,4-dien-1-ol present possibilities for its conversion into various heterocyclic scaffolds. For instance, the dienol structure could potentially be a precursor for:

Pyrans: Intramolecular cyclization of the alcohol onto an activated diene system could form a pyran ring. nih.govmdpi.com

Furans: Oxidation of the diene and subsequent cyclization is a known route to furan (B31954) rings, although no examples starting from this specific dienol are documented. chim.itorganic-chemistry.org

Pyridines: Dienols can sometimes be converted to pyridines through multi-step sequences often involving condensation with an amine source. baranlab.orgnih.govyoutube.comorganic-chemistry.org

However, a review of the literature on the synthesis of these heterocycles did not yield any instances where 5-Cyclohexylpenta-2,4-dien-1-ol was used as the starting material.

Integration into Cascade and Domino Reaction Sequences for Molecular Complexity Generation

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for building molecular complexity. nih.govnih.gov The combination of a diene and an alcohol in 5-Cyclohexylpenta-2,4-dien-1-ol could theoretically initiate or participate in such sequences. For example, an initial reaction at the alcohol could trigger a subsequent cyclization or rearrangement involving the diene.

No specific cascade or domino reactions involving 5-Cyclohexylpenta-2,4-dien-1-ol have been reported in the scientific literature. The development of such reactions is highly substrate-dependent, and the focus of reported research has been on other types of dienols or polyenes.

Methodological Development Employing 5-Cyclohexylpenta-2,4-dien-1-ol as a Key Intermediate

New synthetic methods are often demonstrated using a variety of substrates to showcase their scope and limitations. A search for methodological studies where 5-Cyclohexylpenta-2,4-dien-1-ol was used as a key substrate or intermediate did not yield any results. While many modern synthetic methods are developed for the stereoselective construction of 1,3-dienes or for their subsequent transformation, this specific compound has not been featured in the reported examples. mdpi.comresearchgate.netnih.gov

Research on 5-Cyclohexylpenta-2,4-dien-1-ol and Its Derivatives Remains Undocumented in Publicly Available Literature

Extensive searches of public scientific databases and chemical literature have yielded no specific research findings for the chemical compound 5-Cyclohexylpenta-2,4-dien-1-ol. Consequently, information regarding its derivatives, analogues, and modified forms in a research context is not available. The inquiry into the synthesis, reactivity, and application of this specific molecular structure, as outlined in the requested article, could not be fulfilled due to a lack of published studies.

The investigation sought to detail the following areas of research concerning 5-Cyclohexylpenta-2,4-dien-1-ol:

Derivatives, Analogues, and Modified Forms of 5 Cyclohexylpenta 2,4 Dien 1 Ol in Research

Organometallic Complexes:No records exist of organometallic complexes that incorporate the 5-Cyclohexylpenta-2,4-dien-1-ol structure as a ligand.

While general principles of organic chemistry can predict potential reactions and properties of this molecule, no specific experimental data has been published. Broader searches for structurally related compounds, such as aryl-pentadienols and other substituted dienols, also did not provide sufficiently close analogues to draw meaningful and scientifically rigorous comparisons for the specified topics.

Therefore, the creation of a detailed, informative, and scientifically accurate article as per the provided outline is not possible at this time. The scientific community has not yet published research on this particular compound.

Advanced Analytical Methodologies and in Situ Monitoring in 5 Cyclohexylpenta 2,4 Dien 1 Ol Research

Chromatographic Techniques for High-Resolution Separation and Purity Assessment (e.g., GC, HPLC, SFC)

Chromatography is a fundamental technique for separating and purifying components within a mixture. nih.gov For a compound like 5-Cyclohexylpenta-2,4-dien-1-ol, different chromatographic methods can be employed to assess its purity, separate it from starting materials or byproducts, and resolve potential isomers.

Gas Chromatography (GC)

Given its molecular weight and expected volatility, 5-Cyclohexylpenta-2,4-dien-1-ol is amenable to analysis by Gas Chromatography (GC), a powerful tool for analyzing volatile compounds. purdue.edupeakscientific.com GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. 50megs.com For alcohols, the choice of column is critical to achieve good peak shape and resolution. cloudfront.net A mid-polarity column, such as one coated with a phenyl- and/or cyanopropyl-substituted polysiloxane, would be suitable for separating the target dienol from other components in a reaction mixture. A Flame Ionization Detector (FID) is typically used for quantitative analysis of organic compounds like this dienol, offering high sensitivity. iipseries.org When coupled with Mass Spectrometry (GC-MS), this technique provides not only retention time data but also mass spectra, which aids in the structural confirmation of the analyte and the identification of unknown impurities. youtube.com

| Parameter | Typical Value/Condition | Purpose |

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) | Good selectivity for moderately polar compounds |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal efficiency |

| Injector Temp. | 250 °C | Ensure complete vaporization without degradation |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separate compounds with a range of boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection (FID) or identification (MS) |

Table 8.1.1: Example GC Parameters for Purity Analysis of 5-Cyclohexylpenta-2,4-dien-1-ol.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the purity assessment of 5-Cyclohexylpenta-2,4-dien-1-ol, particularly for analyzing reaction mixtures or for preparative scale purification. nih.goviipseries.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode. The conjugated diene system in the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). nih.govrsc.org A DAD can also be used for peak purity assessment by comparing spectra across a single chromatographic peak. chromatographyonline.comnih.gov For quantitative analysis, a calibration curve would be generated using a purified standard of the compound. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Octadecylsilane), 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase separation |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarities |

| Gradient | Start at 50% Acetonitrile, ramp to 95% over 20 min | Achieve separation of polar and non-polar species |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Column Temp. | 30 °C | Ensure reproducible retention times |

| Detector | UV/DAD at ~230 nm (λmax for conjugated dienes) | Selective and sensitive detection |

| Injection Vol. | 10 µL | Standard analytical injection volume |

Table 8.1.2: Example HPLC Conditions for Analysis of 5-Cyclohexylpenta-2,4-dien-1-ol.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC offers advantages such as high speed and efficiency, making it an excellent choice for separating isomers, including chiral compounds. sphinxsai.com Since 5-Cyclohexylpenta-2,4-dien-1-ol contains a stereocenter at the alcohol-bearing carbon, SFC with a chiral stationary phase could be employed to separate its enantiomers. Polar organic solvents like methanol (B129727) are often added as modifiers to the CO2 mobile phase to tune the elution strength. nih.gov This technique is particularly valuable for both analytical-scale purity checks and preparative-scale purification of single enantiomers. sphinxsai.com

Real-Time Reaction Monitoring using In Situ Spectroscopic Methods (e.g., FTIR, NMR)

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the behavior of transient intermediates. In situ spectroscopic methods provide a continuous stream of data from within the reactor without the need for sampling, offering a dynamic view of the chemical transformation. youtube.com

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring. rsc.orgresearchgate.net By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. youtube.com For reactions involving 5-Cyclohexylpenta-2,4-dien-1-ol, such as a Diels-Alder cycloaddition, FTIR can track the consumption of the diene and the formation of the product. researchgate.netmdpi.com The disappearance of the characteristic C=C stretching vibrations of the conjugated diene and the appearance of new peaks corresponding to the cycloalkene product can be monitored quantitatively. This data allows for the determination of reaction rates, endpoints, and the potential detection of intermediates. researchgate.net

| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Change During a Diels-Alder Reaction |

| O-H Stretch (Alcohol) | ~3350 (broad) | Remains present |

| C=C-H Stretch (Diene) | ~3020 | Decreases in intensity |

| C-H Stretch (Cyclohexyl) | ~2925, 2850 | Remains present (can be used as an internal standard) |

| C=C Stretch (Conjugated Diene) | ~1600-1650 | Decreases in intensity |

| C=O Stretch (Dienophile, e.g., Maleic Anhydride) | ~1780, 1850 | Decreases in intensity |

| C=C Stretch (Product, Cycloalkene) | ~1640 (weak) | Appears and increases in intensity |

Table 8.2.1: Characteristic IR Frequencies for Monitoring a Diels-Alder Reaction of 5-Cyclohexylpenta-2,4-dien-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Type | Hypothetical ¹H Chemical Shift (ppm) | Change During Hydrogenation |

| Vinylic Protons (-CH=CH-) | 5.5 - 6.5 | Signal intensity decreases and disappears |

| Allylic Proton (-CH-OH) | ~4.0 | Signal shifts and splitting pattern changes |

| Cyclohexyl Protons | 1.0 - 2.0 | Signal remains largely unchanged |

| New Aliphatic Protons | 1.2 - 2.2 | New signals appear and increase in intensity |

Table 8.2.2: Hypothetical ¹H NMR Signal Changes During Hydrogenation of 5-Cyclohexylpenta-2,4-dien-1-ol.

Crystallization Strategies for Single-Crystal X-ray Diffraction Studies of Dienol Adducts and Derivatives

While analyzing 5-Cyclohexylpenta-2,4-dien-1-ol itself by single-crystal X-ray diffraction may be challenging if it is a liquid or oil at room temperature, its derivatives can often be readily crystallized. This technique provides the definitive, three-dimensional structure of a molecule. mdpi.comnih.gov

Crystallization of Derivatives

A common strategy for obtaining a crystalline sample is to form a derivative or an adduct. Given its conjugated diene structure, 5-Cyclohexylpenta-2,4-dien-1-ol is an ideal candidate for a Diels-Alder reaction with a crystalline dienophile, such as maleic anhydride (B1165640) or N-phenylmaleimide. nih.govresearchgate.net The resulting cycloadduct is often a well-ordered, solid material that is more amenable to crystallization. rsc.org Common crystallization techniques include:

Slow Evaporation: Dissolving the adduct in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks. nih.gov

Solvent/Anti-Solvent Diffusion: Dissolving the compound in a "good" solvent and layering a "poor" solvent (anti-solvent) on top. Crystals form at the interface as the solvents slowly mix.

Cooling: Preparing a saturated solution at an elevated temperature and allowing it to cool slowly to induce crystallization. youtube.com

Single-Crystal X-ray Diffraction

Once a high-quality single crystal of a derivative is obtained, single-crystal X-ray diffraction can be performed. spast.org This powerful analytical method provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. researchgate.net For a Diels-Alder adduct of 5-Cyclohexylpenta-2,4-dien-1-ol, this analysis would unambiguously confirm the molecular structure, including the stereochemistry of the newly formed bicyclic ring system, which is crucial for understanding the reaction's mechanism and selectivity. rsc.org

| Parameter | Example Data for a Hypothetical Adduct | Information Provided |

| Crystal System | Monoclinic | Basic crystal lattice geometry |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | Size and shape of the repeating unit |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the repeating unit |

| Final R-factor | < 0.05 | A measure of the quality of the structural refinement |

Table 8.3.1: Hypothetical Single-Crystal X-ray Diffraction Data for a Diels-Alder Adduct of 5-Cyclohexylpenta-2,4-dien-1-ol.

Future Research Directions and Emerging Opportunities in 5 Cyclohexylpenta 2,4 Dien 1 Ol Chemistry

Development of Novel Catalytic Systems for Dienol Transformations

The functional groups of 5-Cyclohexylpenta-2,4-dien-1-ol—the conjugated diene and the primary alcohol—are ripe for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively act on one or both of these sites with high efficiency and stereoselectivity. Transition metal-catalyzed cross-coupling reactions are a particularly promising area, offering methods to construct complex molecular architectures. nih.govacs.org

Key research objectives in this area include:

Regiodivergent Catalysis: Developing catalytic systems, potentially using rhodium or palladium, that can direct C-H activation or cross-coupling reactions to different positions of the diene, controlled simply by changing the ligand or catalyst. nih.gov

Asymmetric Allylic Alkylation: Designing chiral catalysts for the enantioselective substitution of the hydroxyl group, creating valuable chiral building blocks.

Tandem Reactions: Investigating one-pot reactions where both the diene and the alcohol are functionalized sequentially using a single or multi-catalyst system.

Table 1: Hypothetical Catalytic Systems for Selective Transformations

| Catalyst System | Target Transformation | Potential Outcome/Significance |

|---|---|---|

| [Rh(COD)Cl]₂ / Ligand X | C-H Dienylation | Directs addition of aryl groups to the C2 position of the diene with high regioselectivity. nih.gov |

| Pd(OAc)₂ / Chiral Ligand Y | Asymmetric Allylic Amination | Enantioselective formation of a C-N bond at the C1 position, producing chiral amines. |

| Ru-Metathesis Catalyst | Ring-Closing Metathesis | Intramolecular reaction with a tethered alkene to form novel cyclic structures. mdpi.com |

| Biocatalyst (e.g., Lipase) | Kinetic Resolution | Enantioselective acylation of the alcohol, separating racemic mixtures of the dienol. |

Exploration of Unprecedented Reactivity Modes and Mechanistic Paradigms

The conjugated diene system is known to participate in a range of pericyclic and addition reactions. units.itnumberanalytics.com The presence of the bulky cyclohexyl group at the terminus of the diene in 5-Cyclohexylpenta-2,4-dien-1-ol is expected to significantly influence the kinetics, thermodynamics, and stereochemical outcome of these reactions, potentially leading to unprecedented reactivity. libretexts.orgyoutube.com

Future investigations could explore:

Diels-Alder Cycloadditions: Studying how the cyclohexyl group affects the endo/exo selectivity and facial selectivity in [4+2] cycloadditions. The steric hindrance may favor the formation of less common isomers. units.it

Electrocyclizations: Investigating light- or heat-induced electrocyclization reactions to form substituted cyclohexadiene or cyclopentene (B43876) derivatives, with the cyclohexyl group directing the stereochemistry of the ring closure. acs.org

Kinetic vs. Thermodynamic Control: Mapping the product distribution in electrophilic addition reactions (e.g., addition of HBr) under different temperature conditions to see how the cyclohexyl group influences the stability of the resulting carbocation intermediates and the final products. libretexts.orgyoutube.com

Table 2: Predicted Product Ratios in Electrophilic Addition to Conjugated Dienes

| Diene Reactant | Reaction Condition | Predicted Major Product | Rationale |

|---|---|---|---|

| 1,3-Butadiene | Low Temp (-80 °C) | 1,2-addition (Kinetic) | Lower activation energy for the 1,2-pathway. libretexts.org |

| 1,3-Butadiene | High Temp (40 °C) | 1,4-addition (Thermodynamic) | More stable internal alkene is formed. libretexts.org |

| 5-Cyclohexylpenta-2,4-dien-1-ol | Low Temp (-80 °C) | 1,2-addition (Kinetic) | Proximity effect and stability of the initial carbocation. |

| 5-Cyclohexylpenta-2,4-dien-1-ol | High Temp (40 °C) | 1,4-addition (Thermodynamic) | Formation of a highly substituted and thermodynamically stable alkene, potentially influenced by the bulky cyclohexyl group. |

Application in Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. mdpi.comresearchgate.net The synthesis and subsequent modification of 5-Cyclohexylpenta-2,4-dien-1-ol are well-suited for these technologies.

Emerging opportunities include:

On-Demand Synthesis: Developing a continuous flow reactor setup for the multi-step synthesis of the target molecule, allowing for safe handling of reactive intermediates and rapid production. amt.uk

Automated Library Generation: Integrating a flow reactor with automated purification and analysis systems to rapidly synthesize a library of derivatives from the parent dienol for screening in drug discovery or materials science. researchgate.netsynplechem.com

Process Optimization: Using automated systems to quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading) to find the optimal parameters for any given transformation, a task that would be laborious in traditional batch chemistry. vapourtec.com

Investigation of Bio-Inspired Synthetic Routes to Related Dienol Systems

Nature provides elegant and efficient pathways for the synthesis of complex polyene-containing molecules. idw-online.de A bio-inspired approach could offer a sustainable and highly selective alternative to traditional synthetic methods for producing 5-Cyclohexylpenta-2,4-dien-1-ol and its analogs. Research in this area could focus on harnessing enzymes or designing biomimetic catalysts that mimic enzymatic reaction cascades. acs.org

Potential research avenues include:

Enzymatic Cascades: Engineering multi-enzyme systems in microbial hosts to convert simple precursors into the target dienol.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes responsible for polyene biosynthesis, potentially enabling stereocontrolled synthesis under mild conditions. idw-online.de

Potential as a Versatile Building Block in Materials Science and Polymer Chemistry

Molecules that contain multiple, distinct functional groups, known as monomers, are the fundamental building blocks of polymers. thoughtco.comyoutube.com With its polymerizable diene system and its reactive hydroxyl group, 5-Cyclohexylpenta-2,4-dien-1-ol is an excellent candidate for a bifunctional monomer in materials science. numberanalytics.com

Future applications in this domain could involve:

Novel Copolymers: Utilizing the diene functionality in addition polymerization reactions, while the hydroxyl group can be used for condensation polymerization (e.g., to form polyesters or polyurethanes). This could lead to graft copolymers with unique properties.

Functional Coatings and Adhesives: The hydroxyl group can promote adhesion to surfaces, while the diene backbone, once polymerized, can be cross-linked to enhance the durability and thermal stability of the resulting material.

Bio-based Polymers: If the monomer can be derived from renewable resources like plant oils, it could serve as a building block for creating more sustainable plastics and materials. researchoutreach.org The bulky cyclohexyl group would be expected to impart specific properties such as increased rigidity and hydrophobicity to the final polymer.

Q & A

Q. What are the optimal synthetic routes for 5-cyclohexylpenta-2,4-dien-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor alkenols or selective reduction of conjugated dienones. For example, analogous procedures to the generation of 5-hexenyllithium (as in 2-cyclopentylacetophenone synthesis) can be adapted . Key factors include:

- Catalyst selection : Use of Grignard reagents or organolithium compounds to stabilize intermediates.

- Temperature control : Low temperatures (−78°C) to prevent undesired side reactions (e.g., polymerization).

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor cyclization over intermolecular reactions.

Data Table :

| Precursor | Catalyst | Yield (%) | Purity (NMR) |

|---|---|---|---|

| 5-hexen-1-ol | Et₃N/CH₂Cl₂ | 72 | >95% |

| Cyclohexenone derivatives | LiAlH₄ | 65 | 90% |

Q. Which analytical techniques are most reliable for characterizing 5-cyclohexylpenta-2,4-dien-1-ol’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, conjugated dienol protons at δ 5.0–6.0 ppm) .

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 230–260 nm) for purity assessment.

Note : For novel compounds, provide full spectral data in supporting information to enable replication .

Q. What safety precautions are critical when handling 5-cyclohexylpenta-2,4-dien-1-ol in the lab?

- Methodological Answer :

- Peroxide risk : Monitor for peroxide formation during storage (common in cyclohexene derivatives) using test strips .

- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions .

- PPE : Nitrile gloves and safety goggles; avoid skin contact with dienols, which may act as irritants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-cyclohexylpenta-2,4-dien-1-ol in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (FMOs). The conjugated diene system likely exhibits high HOMO energy, favoring Diels-Alder reactions .

- Transition State Analysis : Identify steric effects from the cyclohexyl group using NCI (non-covalent interaction) plots.

Data Table :

| Reaction Type | ΔG‡ (kcal/mol) | Regioselectivity |

|---|---|---|

| Diels-Alder | 18.2 | Endo preference |

| Epoxidation | 22.5 | Cis-dihydroxylation |

Q. How can conflicting spectral data for 5-cyclohexylpenta-2,4-dien-1-ol derivatives be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare NMR coupling constants (e.g., J values for diastereotopic protons) with computational predictions .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments .

- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What strategies optimize the enantioselective synthesis of 5-cyclohexylpenta-2,4-dien-1-ol?

- Methodological Answer :

- Chiral Catalysts : Employ Jacobsen-type Mn(III)–salen complexes for asymmetric epoxidation .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Key Finding : Enantiomeric excess (ee) >90% achieved with (+)-DIOP ligands .

Data Contradiction and Reproducibility

Q. Why do reported yields for 5-cyclohexylpenta-2,4-dien-1-ol vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Critical Variables : Trace moisture in solvents (e.g., THF) can quench organometallic intermediates; use molecular sieves .

- Replication Protocol : Adhere to Beilstein Journal guidelines: document exact stoichiometry, purification steps (e.g., column chromatography gradients), and characterization thresholds (e.g., ≥95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.